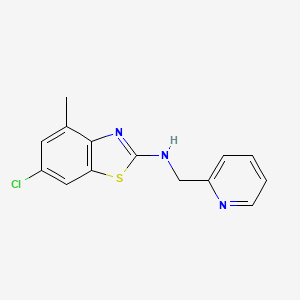

6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS No.: 1204296-44-5

Cat. No.: VC2637169

Molecular Formula: C14H12ClN3S

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204296-44-5 |

|---|---|

| Molecular Formula | C14H12ClN3S |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H12ClN3S/c1-9-6-10(15)7-12-13(9)18-14(19-12)17-8-11-4-2-3-5-16-11/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChI Key | RZOOQYVHYINTNW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

| Canonical SMILES | CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

Introduction

Chemical Structure and Identification

6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole core with specific functional group substitutions. The structural complexity of this molecule contributes to its unique chemical and biological properties, making it a compound of interest for various applications, particularly in pharmaceutical research.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers, as outlined in the table below:

| Identifier | Value |

|---|---|

| CAS Number | 1204296-44-5 |

| Molecular Formula | C₁₄H₁₂ClN₃S |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H12ClN3S/c1-9-6-10(15)7-12-13(9)18-14(19-12)17-8-11-4-2-3-5-16-11/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChIKey | RZOOQYVHYINTNW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

| PubChem Compound ID | 45496620 |

This comprehensive identification system ensures that the compound can be accurately referenced and tracked across different chemical databases and research publications.

Structural Features

The molecular structure of 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine features:

-

A benzothiazole core (fused benzene and thiazole rings)

-

A chloro substituent at position 6 of the benzothiazole

-

A methyl group at position 4

-

A pyridin-2-ylmethyl group attached to the amino nitrogen at position 2

These structural elements contribute to the compound's physicochemical properties and biological interactions. The presence of the chloro group significantly influences its reactivity and binding affinity with biological targets, while the methyl and pyridinylmethyl groups affect its lipophilicity and potential interactions with receptor sites .

Physicochemical Properties

Understanding the physicochemical properties of 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is crucial for predicting its behavior in biological systems and for developing effective formulations for potential therapeutic applications.

General Properties

The compound exhibits characteristics typical of both aromatic and heterocyclic compounds. Its benzothiazole core contributes to its aromaticity, while the various functional groups modify its electronic distribution and reactivity. As a heterocyclic compound containing nitrogen and sulfur atoms, it possesses distinct properties that influence its chemical behavior and potential biological activities .

Biological Activities

The benzothiazole scaffold is well-known for exhibiting diverse biological activities, making 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine a compound of significant interest in drug discovery efforts.

Antimicrobial Activities

Many benzothiazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria, fungi, and parasites. The presence of the chloro substituent in this compound may enhance its antimicrobial activity, as halogenated compounds often demonstrate improved bioactivity profiles. This makes the compound potentially valuable in addressing the growing challenge of antimicrobial resistance .

Enzyme Inhibition

Benzothiazole derivatives are known to inhibit various enzymes involved in disease processes. The specific structural features of 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine may allow it to interact with enzyme active sites, potentially inhibiting enzymatic activities related to inflammation, cancer, or other pathological conditions.

Structure-Activity Relationships

Understanding the relationship between the structural features of 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its biological activities is crucial for optimizing its properties for specific therapeutic applications.

Key Structural Elements

The biological activity of this compound is likely influenced by several key structural elements:

-

The benzothiazole core, which provides a rigid scaffold for presenting functional groups in specific spatial orientations

-

The chloro substituent at position 6, which may enhance binding to specific biological targets through halogen bonding or electronic effects

-

The methyl group at position 4, which can influence the lipophilicity and steric properties of the molecule

-

The pyridin-2-ylmethyl group, which introduces a basic nitrogen atom that can participate in hydrogen bonding and other interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume